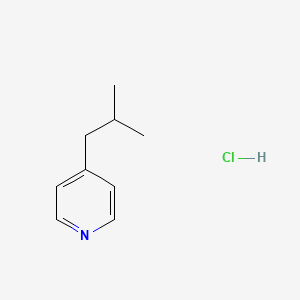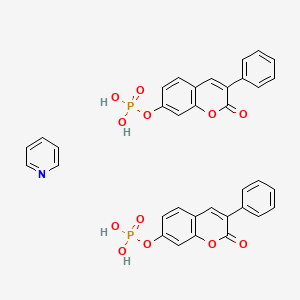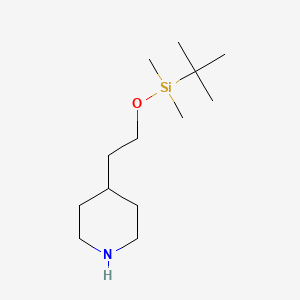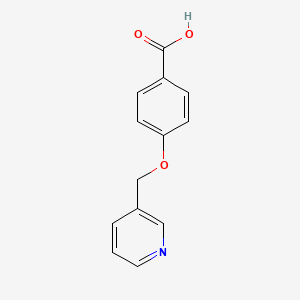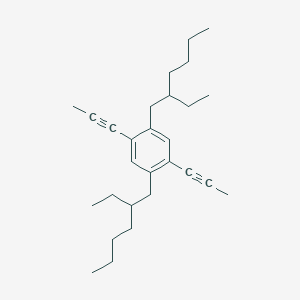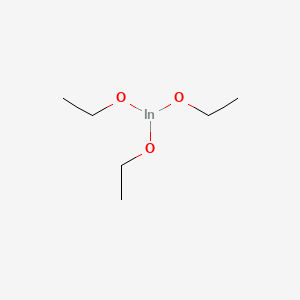![molecular formula C18H27NO4Si B1611865 [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate CAS No. 94944-10-2](/img/new.no-structure.jpg)
[3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate is a complex organic compound that features a benzoate ester linked to an azetidinone ring, which is further substituted with a tert-butyl(dimethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Tert-butyl(dimethyl)silyl Group: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Esterification: The final step involves the esterification of the azetidinone with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form linear amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Linear amines.
Substitution: Compounds with different silyl protecting groups or deprotected hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate serves as a building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s azetidinone ring is a core structure in many β-lactam antibiotics, suggesting potential applications in the development of new antimicrobial agents. Additionally, its silyl-protected hydroxyl group can be used in drug design to improve the stability and bioavailability of therapeutic compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism by which [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate exerts its effects depends on its specific application. In medicinal chemistry, the azetidinone ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The silyl group can protect reactive hydroxyl groups during chemical reactions, ensuring selective modification of other parts of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-[2-[Trimethylsilyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate
- [3-[2-[Triethoxysilyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate
- [3-[2-[Dimethylphenylsilyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate
Uniqueness
The tert-butyl(dimethyl)silyl group in [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate provides unique steric and electronic properties that can influence the compound’s reactivity and stability. This makes it distinct from other silyl-protected azetidinone derivatives, which may have different reactivity profiles and applications.
Eigenschaften
CAS-Nummer |
94944-10-2 |
|---|---|
Molekularformel |
C18H27NO4Si |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate |
InChI |
InChI=1S/C18H27NO4Si/c1-18(2,3)24(4,5)22-12-11-14-15(20)19-16(14)23-17(21)13-9-7-6-8-10-13/h6-10,14,16H,11-12H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
VZHLVPFTWKKDLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide](/img/structure/B1611783.png)
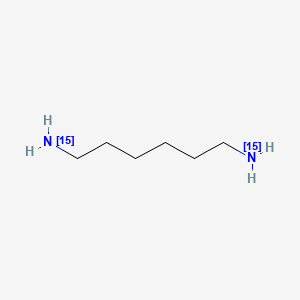
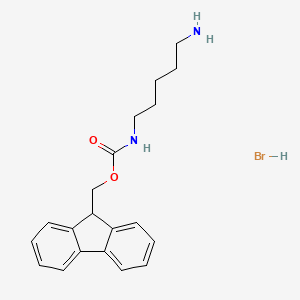
![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)

